molecular formula C19H18ClN3OS2 B2533894 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide CAS No. 864919-12-0

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide

Cat. No.: B2533894
CAS No.: 864919-12-0
M. Wt: 403.94
InChI Key: QKRNSQAMWXHQHB-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a mesitylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide typically involves the formation of the thiadiazole ring followed by the introduction of the chlorophenyl and mesitylacetamide groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions to form the thiadiazole ring. The chlorophenyl group can be introduced via a nucleophilic substitution reaction, and the mesitylacetamide moiety can be attached through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under reductive conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the mesitylacetamide moiety can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide
  • 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-tolylacetamide

Uniqueness

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide is unique due to the presence of the mesityl group, which can provide steric hindrance and influence the compound’s reactivity and binding properties. This makes it distinct from other similar compounds that may have different substituents .

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS2/c1-11-8-12(2)17(13(3)9-11)21-16(24)10-25-19-22-18(23-26-19)14-6-4-5-7-15(14)20/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRNSQAMWXHQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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